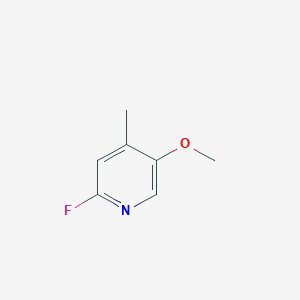

2-Fluoro-5-methoxy-4-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-5-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTNEQMSRIEOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-5-methoxy-4-methylpyridine is the p38α mitogen-activated protein kinase. This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes.

Mode of Action

This compound interacts with its target, the p38α mitogen-activated protein kinase, by inhibiting its activity. This inhibition modulates cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β.

Biochemical Pathways

The compound affects the biochemical pathway involving the p38α mitogen-activated protein kinase. By inhibiting this kinase, it impacts the release of pro-inflammatory cytokines, thereby influencing inflammatory responses within the body.

Result of Action

The molecular and cellular effects of this compound’s action include the modulation of cellular processes and the reduction of pro-inflammatory cytokine release. This can potentially influence the body’s inflammatory response.

Biological Activity

2-Fluoro-5-methoxy-4-methylpyridine is an organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemical interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H8FNO

- Molecular Weight : 155.15 g/mol

- Structural Features : The compound features a fluorine atom at the 2-position, a methoxy group at the 5-position, and a methyl group at the 4-position on the pyridine ring. These substitutions are crucial for its biological activity.

The primary mechanism of action for this compound involves its interaction with specific enzymes and proteins, notably p38α mitogen-activated protein kinase (MAPK). This interaction is significant because:

- Inhibition of p38α MAPK : By binding to the active site of this kinase, the compound inhibits its activity, leading to a reduction in the phosphorylation of downstream targets. This inhibition can modulate various cellular processes, including inflammatory responses.

Cellular Effects

Research indicates that this compound affects several cellular processes:

- Cytokine Modulation : The compound has been shown to influence the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are critical in inflammatory responses.

Dosage Effects in Animal Models

Studies have demonstrated that the effects of this compound vary with dosage:

- Low Doses : At lower doses, it exhibits minimal toxicity while effectively inhibiting p38α MAPK activity, leading to reduced inflammation.

Case Studies and Experimental Data

- In Vivo Studies : Pharmacokinetic studies conducted in female Balb/C mice showed that administration at doses of 1 mg/kg intravenously and 5 mg/kg orally resulted in normal physiological responses post-dosing. The half-life was notably increased compared to other compounds tested, indicating favorable pharmacokinetic properties .

- Growth Inhibition Studies : Related compounds have exhibited potent inhibition of cell proliferation in various cancer models. For instance, derivatives synthesized from similar pyridine structures showed IC(50) values in the nanomolar range against L1210 mouse leukemia cells, suggesting that structural modifications can enhance biological activity .

Comparative Analysis with Related Compounds

| Compound Name | IC(50) (nM) | Mechanism of Action | Notable Effects |

|---|---|---|---|

| This compound | N/A | Inhibition of p38α MAPK | Modulates pro-inflammatory cytokines |

| Related Pyridine Derivative | <100 | Inhibition of nucleoside metabolism | Potent against L1210 leukemia cells |

| 2-Bromo-5-methoxy-4-methylpyridine | N/A | Antiviral activity against retroviruses | Modulates chemokine-receptor interactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.